

Spectroscopic Characterization of Novel Quinoxaline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dichloro-6-methylquinoxaline

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Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents. Their wide-ranging biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties, have established them as a focal point in medicinal chemistry and drug discovery.^[1]^[2]^[3] The precise characterization of these molecules is fundamental to understanding their structure-activity relationships and ensuring their purity and identity. This guide provides a comparative overview of the spectroscopic characterization of select novel quinoxaline derivatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data of Novel Quinoxaline Derivatives

The following tables summarize the key spectroscopic data for a selection of recently synthesized quinoxaline derivatives, offering a clear comparison of their electronic and structural properties.

Table 1: UV-Vis Absorption and Fluorescence Emission Data

Compound/Derivative	Solvent	Absorption λ_{max} (nm)	Emission λ_{max} (nm)	Reference
Quinoxaline-Based Compound 1	Tetrahydrofuran (THF)	~375	~425 (deep blue)	[4]
Quinoxaline-Based Compound 2	Tetrahydrofuran (THF)	~380	~425 (deep blue)	[4]
Quinoxaline-Based Compound 3	Tetrahydrofuran (THF)	~390	~425 (deep blue)	[4]
2,3-Diphenylquinoxalin-6-vinyl benzaldehyde	Ethanol	250 (π - π), 348 (n - π)	454 (bluish-green)	[5]
Pyrrolo[1,2-a]quinoxaline (QHH)	Not Specified	Not Specified	398	[6]
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)	Not Specified	Not Specified	Not Specified, shows AIE	[6]

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for Representative Quinoxaline Derivatives

Compound	Key ¹ H NMR Chemical Shifts (δ, ppm)	Key ¹³ C NMR Chemical Shifts (δ, ppm)	Solvent	Reference
6-benzoyl-3-methyl-2(1H)quinoxaline (1a)	2.6 (s, 3H, CH ₃), 8.21 (br, 1H, NH)	Not specified	DMSO-d ₆	[7]
6-benzoyl-1,3-dimethyl-2(1H)quinoxaline (3a)	2.6 (s, 3H, CH ₃), 3.6 (s, 3H, N-CH ₃)	Not specified	CDCl ₃	[7]
2-(4-((3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl)-4,5-dihydro-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (MOQTA)	Not fully specified	Not fully specified	Not specified	[8]
2,3-diphenylquinoxaline	7.61-7.40 (m, 3H, Ar-H), 7.82-7.66 (m, 2H, Ar-H), 8.16-8.06 (m, 2H, Ar-H), 8.25-8.17 (m, 2H, Ar-H), 9.31 (s, 1H, Ar-H)	127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7	CDCl ₃	[9]

Table 3: Mass Spectrometry Data

Compound	Ionization Method	Observed m/z	Interpretation	Reference
6-benzoyl-3-methyl-2(1H)quinoxaline (1a)	Not specified	264 (70%)	Molecular ion [M] ⁺	[7]
1-[6-benzoyl-3-methyl-2(1H)-quinoxalinone]acetic acid hydrazide (5)	Not specified	336 (1.6%), 321	[M] ⁺ , [M-15 (CH ₃)] ⁺	[7]
7-bis-indolo[2,3-b] quinoxaline derivative (5)	Not specified	359	Molecular ion	[10]
2,3-diphenylquinoxalin-6-vinyl benzaldehyde	Not specified	413.2	Molecular ion	[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques employed in the characterization of novel quinoxaline derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful technique for the structural elucidation of quinoxaline derivatives. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[2][11] Chemical shifts for protons on the quinoxaline core are typically observed in the aromatic region (δ 7.5-9.5 ppm).[2] Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning specific proton and carbon signals and confirming the overall molecular structure.[11]

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrumentation:** Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[12]
- **¹H NMR:** Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]
- **¹³C NMR:** Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm relative to the solvent peak or TMS.
- **2D NMR:** If necessary, perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of novel quinoxaline derivatives. Fragmentation patterns observed in the mass spectrum can provide valuable information about the compound's structure.[7]

Experimental Protocol:

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.[7]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

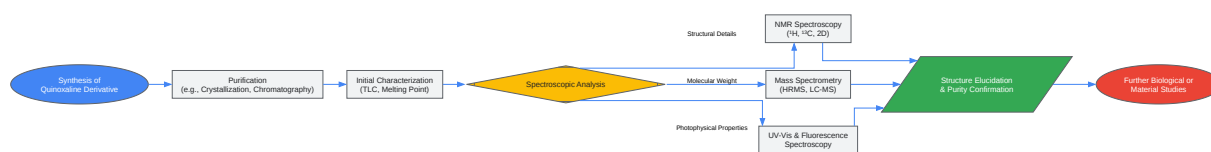
Application Note: UV-Vis and fluorescence spectroscopy are employed to investigate the photophysical properties of quinoxaline derivatives.[4][13] The UV-Vis absorption spectrum reveals electronic transitions within the molecule, typically showing π - π^* and n - π^* transitions.[4][5] Fluorescence spectroscopy provides information about the emission properties of the compounds, which is crucial for applications in materials science and bioimaging.[6]

Experimental Protocol:

- **Sample Preparation:** Prepare dilute solutions of the quinoxaline derivative (typically 10^{-5} to 10^{-6} M) in a spectroscopic grade solvent (e.g., THF, ethanol, toluene).[13]
- **UV-Vis Spectroscopy:** Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[5]
- **Fluorescence Spectroscopy:** Measure the emission spectrum using a spectrofluorometer. Excite the sample at its absorption maximum (λ_{max}) and record the emitted light at longer wavelengths.
- **Quantum Yield Determination:** If required, determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield.

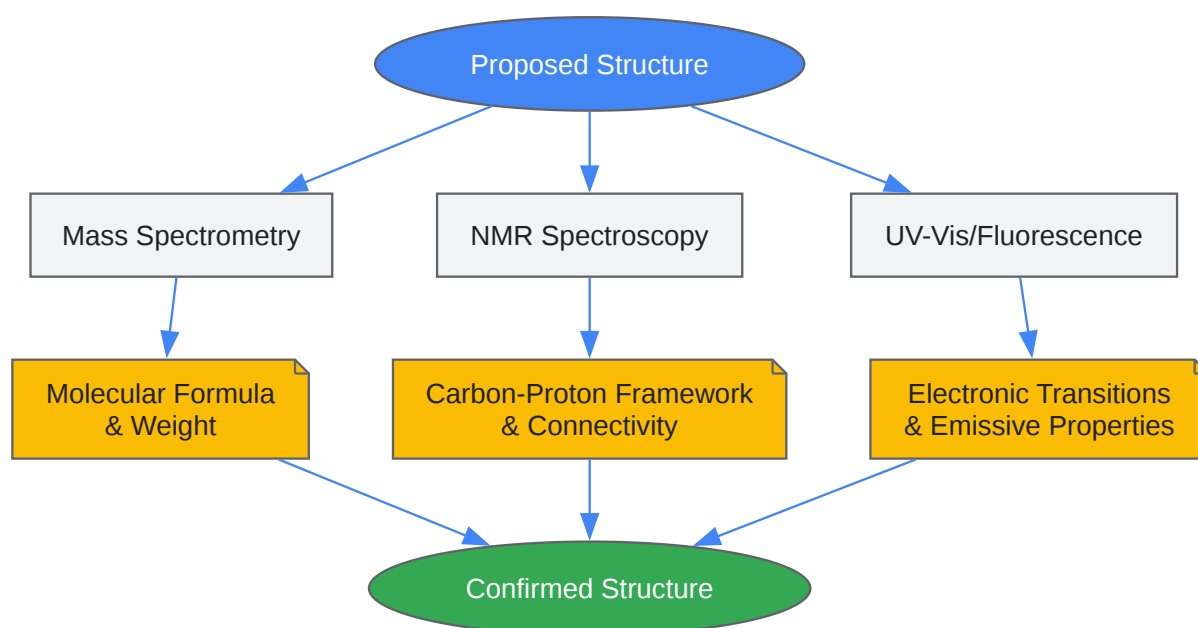
Visualization of Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of novel quinoxaline derivatives and the logical relationship between different spectroscopic techniques in structural elucidation.



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Caption: General workflow for the synthesis and spectroscopic characterization of novel quinoxaline derivatives.



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Caption: Logical relationship of spectroscopic techniques for structural elucidation of quinoxaline derivatives.

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